molecular formula C18H17NO4 B557552 Fmoc-Ala-OH CAS No. 35661-39-3

Fmoc-Ala-OH

Cat. No. B557552
CAS RN: 35661-39-3
M. Wt: 311.3 g/mol
InChI Key: QWXZOFZKSQXPDC-NSHDSACASA-N
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Description

Fmoc-Ala-OH, also known as Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis . It is one of the simplest amino acids with a methyl group as the side chain . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .


Synthesis Analysis

Fmoc-Ala-OH is synthesized by reacting Fmoc-OX derivatives with Alanine in the presence of NaHCO3 . The reaction mixture is then cooled and acidified with 10% HCl to yield Fmoc-Ala-OH .


Molecular Structure Analysis

The molecular formula of Fmoc-Ala-OH is C18H17NO4 . It has a molecular weight of 311.33 .


Chemical Reactions Analysis

Fmoc-Ala-OH is used in the synthesis of various structures through self-assembly . It is used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .


Physical And Chemical Properties Analysis

Fmoc-Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C . It is soluble in DMSO . It has an optical activity of [α]20/D −18°, c = 1 in DMF .

Scientific Research Applications

1. Peptide Synthesis and Secondary Structure Analysis

The use of Fmoc (Fluorenylmethoxycarbonyl) as the N-α-protecting group in peptide synthesis has been studied extensively. In one study, the synthesis of the peptide H-(Ala)6-Lys-OH on a polyacrylamide gel resin was followed using near-infrared Fourier-transform Raman spectroscopy, focusing on the deprotection of the Fmoc group. The Fmoc group was found to influence the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

2. Self-Assembly and Gelation of Fmoc-Conjugated Peptides

Another study explored the self-assembly of Fmoc-conjugated peptides, specifically focusing on an Fmoc-conjugated alanine-lactic acid (Ala-Lac) sequence. This research demonstrated that Fmoc-Ala-Lac self-assembles into nanostructures and forms gels in water, highlighting the importance of Fmoc-conjugated peptides in the development of soft biomaterials (Eckes et al., 2014).

3. Formation of Fmoc–β-Alanine during Protections

The formation of Fmoc–β-Alanine during Fmoc-protections was investigated, with findings indicating that Fmoc–β-Ala–OH can be formed as a side product during the Fmoc-protection process. This research provided insight into the chemical mechanisms involved and highlighted the importance of understanding and controlling side reactions in peptide synthesis (Obkircher et al., 2008).

4. Antibacterial and Anti-inflammatory Nanoassemblies

Research into the antibacterial and anti-inflammatory applications of Fmoc-decorated self-assembling building blocks has been conducted. This study presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their integration into resin-based composites for biomedical applications (Schnaider et al., 2019).

Safety And Hazards

Fmoc-Ala-OH should be handled with care to avoid dust formation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn while handling it . It should be stored at a temperature below 30°C .

Future Directions

Fmoc-Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It can serve as a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245823
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow solid; [EMD Millipore MSDS]
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
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Product Name

Fmoc-Ala-OH

CAS RN

35661-39-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
Source CAS Common Chemistry
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Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,530
Citations
E Hlebowicz, AJ Andersen… - The Journal of …, 2005 - Wiley Online Library
… The source of the β-Ala was identified as contamination of the Fmoc-Ala-OH raw material with Fmoc-β-Ala-Ala-OH. Further studies also demonstrated the presence of β-Ala in other …
Number of citations: 28 onlinelibrary.wiley.com
M Obkircher, C Stähelin, F Dick - Journal of peptide science: an …, 2008 - Wiley Online Library
During the Fmoc‐protection of H–α‐Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the …
Number of citations: 20 onlinelibrary.wiley.com
J Song, L Wang, Q Cui, A Song, Q Yao, Z Shao… - Journal of Electronic …, 2023 - Springer
… -(9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) molecule on the perovskite surface … /mL, 1.5 mg/ mL, 2 mg/mL) of Fmoc-Ala-OH were explored, and 1.5 mg/mL was found to be …
Number of citations: 3 link.springer.com
H Tamiaki, T Obata, Y Azefu, K Toma - Bulletin of the Chemical Society …, 2001 - journal.csj.jp
… of Fmoc–Ala–OH and HO–Bzl(OC18)3. After evaporation, the resulting residue was treated with hexane and insoluble Fmoc– Ala–OH … The Fmoc–Ala–OH and H–Ala–OH formed were …
Number of citations: 69 www.journal.csj.jp
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
… We also experienced unexpected difficulties with the loading of the relatively unhindered Fmoc-Ala-OH to the sulfonamide. Using PyBOP,31 an acceptable loading of about 65% was …
Number of citations: 35 onlinelibrary.wiley.com
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
… We found that Fmoc-Ala-OH shows a flower-like … Self-assembled structures formed by Fmoc-Ala-OH at room … Self-assembled structures formed by Fmoc-Ala-OH on heating at …
Number of citations: 2 chemrxiv.org
P Hoogerhout, CP Guis, C Erkelens… - Recueil des Travaux …, 1985 - Wiley Online Library
… The H-Ser(Ac,PGal)-Ala-OMaq thus obtained was not isolated, but immediately coupled with Fmoc-Ala-OH. In order to avoid the previous problems with DCU, the water-soluble carbodi…
Number of citations: 17 onlinelibrary.wiley.com
JC Kappel, G Barany - Journal of Peptide Science: An Official …, 2005 - Wiley Online Library
… above, but using 5b to reductively aminate BAL-Ile-PEG-PS resin (7) and Fmoc-Ala-OH to acylate the resulting secondary amine. An aliquot of resin was cleaved (37% cleavage yield) …
Number of citations: 27 onlinelibrary.wiley.com
NU OBEYESEKERE, JNLA CROIX… - … Journal of Peptide …, 1994 - Wiley Online Library
(Tyr‐Ala‐Glu) n , n= 1–9, were synthesized by segment condensation using the Fmoc/tert‐butyl protection strategy and solid‐phase techniques. The C‐terminal residue was coupled to …
Number of citations: 13 onlinelibrary.wiley.com
M Murariu, L Ion, CI Ciobanu, BA Petre… - Rev. Roum …, 2017 - researchgate.net
Metal ion-associated conformational changes of peptides are thought to be the prime mechanism of amyloid formation in several neurodegenerative diseases. The N-terminal, three …
Number of citations: 6 www.researchgate.net

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